molecular formula C15H11ClN2O B6423970 2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole CAS No. 754214-37-4

2-{[1,1'-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No. B6423970
CAS RN: 754214-37-4
M. Wt: 270.71 g/mol
InChI Key: JUCJCPARMDMYLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{[1,1’-biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole” is a complex organic molecule. It contains a biphenyl group (two connected benzene rings), an oxadiazole ring (a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom), and a chloromethyl group (a carbon atom bonded to a chlorine atom and two hydrogen atoms) .


Synthesis Analysis

The synthesis of such compounds often involves chloromethylation, a chemical reaction that introduces a chloromethyl group into a molecule . The Blanc chloromethylation is a common method, which involves the reaction of aromatic rings with formaldehyde and hydrogen chloride, catalyzed by a Lewis acid such as zinc chloride . Another efficient and convenient method uses a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. The biphenyl group consists of two benzene rings connected by a single bond. The oxadiazole ring is attached to the 4-position of one of the benzene rings. The chloromethyl group is attached to the 5-position of the oxadiazole ring .


Chemical Reactions Analysis

The compound, due to the presence of the chloromethyl group, can undergo various reactions. For instance, it can participate in further chloromethylation reactions . The oxadiazole ring can also undergo reactions typical for heterocyclic compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as density, color, hardness, melting and boiling points, and electrical conductivity would be determined by the nature and arrangement of the atoms in the molecule .

Scientific Research Applications

Chloromethylation of Aromatic Compounds

This compound can be used in the chloromethylation of aromatic compounds . Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .

Catalyst in Chemical Reactions

The compound can act as a catalyst in chemical reactions . For instance, it can be used in the chloromethylation of aromatic hydrocarbons with dimethoxymethane and chlorosulfonic acid .

Synthesis of Fine or Special Chemicals

As a chloromethyl substituted aromatic compound, it can be easily transformed into a variety of fine or special chemicals . This makes it a valuable intermediate in the synthesis of these chemicals.

Synthesis of Polymers

The compound can also be used in the synthesis of polymers . The chloromethyl group allows for further functionalization, making it a useful building block in polymer synthesis.

Pharmaceutical Applications

The compound can be used in the synthesis of pharmaceuticals . The chloromethyl group can be easily transformed into other functional groups, making it a versatile intermediate in pharmaceutical synthesis.

Environmental Risk Assessment

The compound can be used in environmental risk assessments . It can be used to assess the environmental impact of various substances, helping to ensure their safe and sustainable use.

Safety and Hazards

As with many organic compounds, safety and hazards are important considerations. Chloromethyl compounds can be hazardous, causing skin burns, eye damage, and can be harmful if swallowed or inhaled .

properties

IUPAC Name

2-(chloromethyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c16-10-14-17-18-15(19-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCJCPARMDMYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1,1'-Biphenyl]-4-yl}-5-(chloromethyl)-1,3,4-oxadiazole

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